

# 3,4-Dimethyldiphenylamine molecular weight and formula

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## Compound of Interest

Compound Name: 3,4-Dimethyldiphenylamine

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An In-Depth Technical Guide to **3,4-Dimethyldiphenylamine**: Synthesis, Characterization, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-Dimethyldiphenylamine** (also known as N-Phenyl-3,4-xylidine), a diarylamine of significant interest in materials science and as a structural motif in medicinal chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, and the analytical techniques required for structural verification. We further explore the safety considerations and the broader context of the diphenylamine scaffold in modern research.

## Core Molecular Attributes

**3,4-Dimethyldiphenylamine** is an aromatic secondary amine characterized by a phenyl group and a 3,4-dimethylphenyl (3,4-xyl) group bonded to a central nitrogen atom. Its fundamental properties are critical for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N	[1][2]
Molecular Weight	197.28 g/mol	[1][3]
CAS Number	17802-36-7	[3]
Appearance	White to light yellow powder or crystal	[4]
Melting Point	53-57 °C	[5][6]
Common Synonyms	N-Phenyl-3,4-xylylidine, Phenyl(3,4-xylyl)amine	[1][5]

## Strategic Synthesis Methodologies

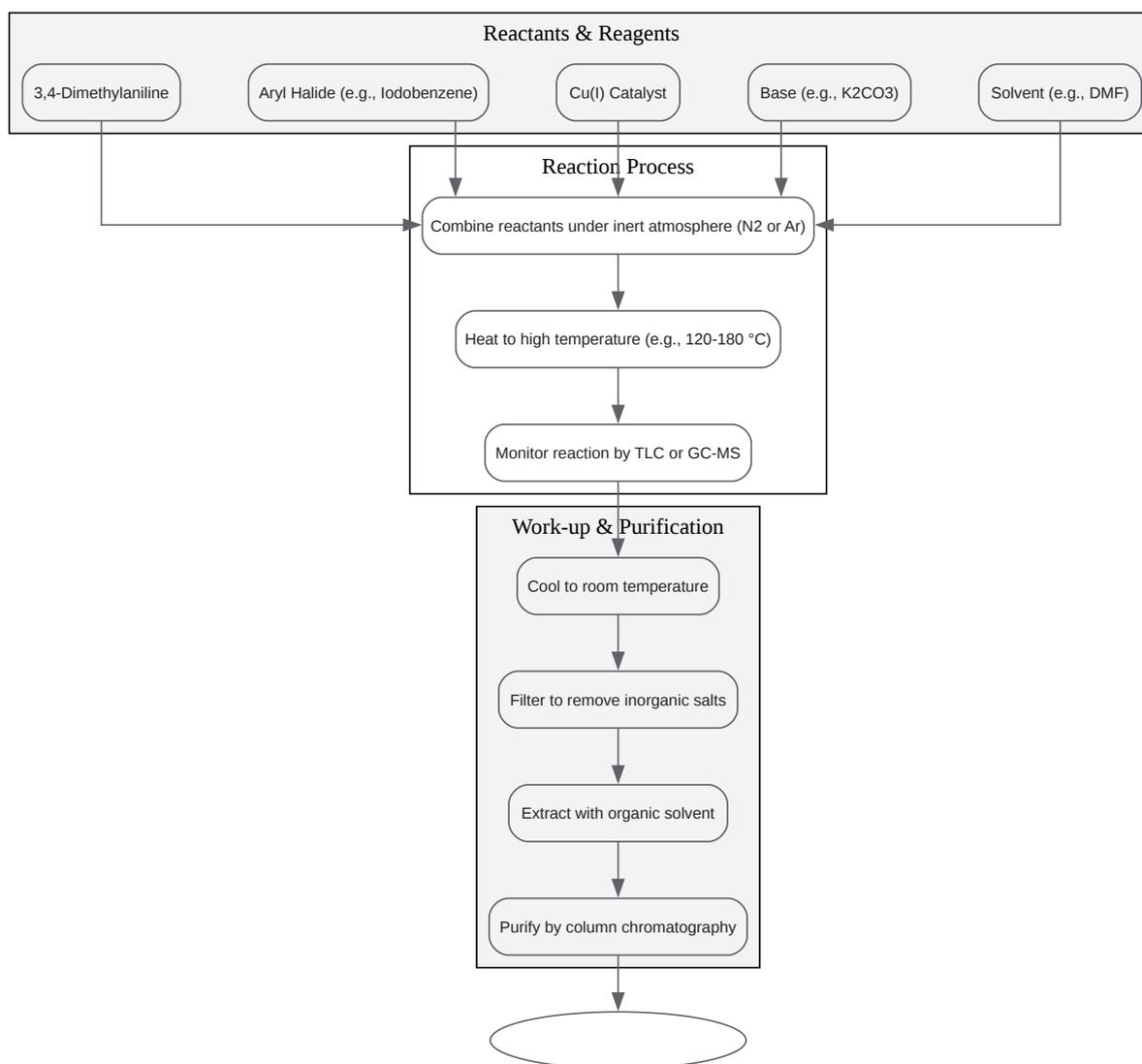
The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. For a molecule like **3,4-Dimethyldiphenylamine**, two premier catalytic cross-coupling reactions are the methods of choice: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The selection between these methods is often dictated by factors such as functional group tolerance, catalyst cost, and desired reaction conditions.

## The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a robust, time-honored method for forming aryl-nitrogen bonds.[7] It typically involves the reaction of an aryl halide with an amine at elevated temperatures, mediated by a copper catalyst.[8]

**Causality and Mechanistic Insight:** The reaction is believed to proceed through a Cu(I) active species. This species undergoes oxidative addition with the aryl halide, followed by coordination of the amine. A subsequent base-assisted deprotonation of the amine and reductive elimination yields the desired diarylamine and regenerates the Cu(I) catalyst.[7] The use of high-boiling polar aprotic solvents like DMF or NMP is necessary to achieve the high

temperatures often required to drive the reaction to completion. The base (commonly  $K_2CO_3$  or  $Cs_2CO_3$ ) is crucial for deprotonating the amine, making it a more potent nucleophile.



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Caption: General workflow for Ullmann Condensation.

Representative Experimental Protocol (Ullmann Condensation):

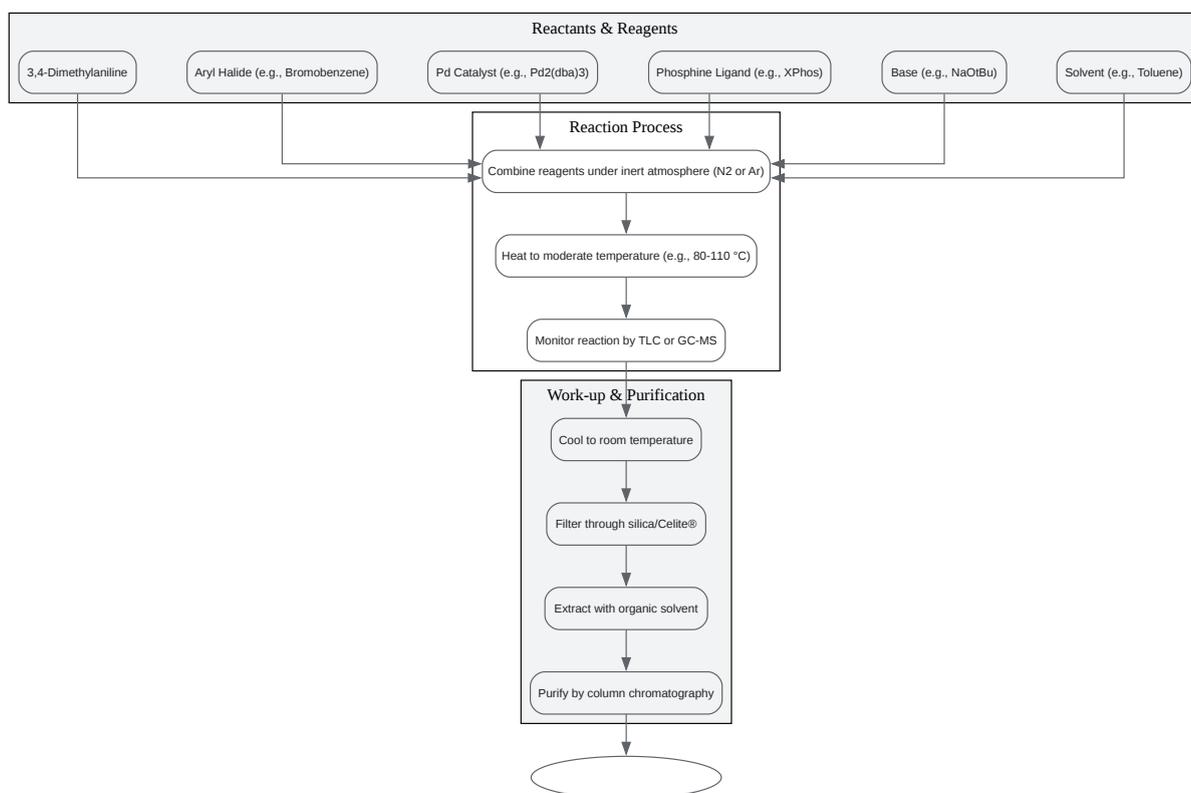
This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.

- **Reaction Setup:** To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq.), and 3,4-dimethylaniline (1.2 eq.).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Reagent Addition:** Through a septum, add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by iodobenzene (1.0 eq.).
- **Heating:** Place the flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove insoluble copper salts and potassium carbonate.
- **Extraction:** Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

## The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[9][10] It generally proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.[11]

**Causality and Mechanistic Insight:** The catalytic cycle begins with a Pd(0) species.[12] Oxidative addition of the aryl halide to the Pd(0) center forms a Pd(II) intermediate. The amine then coordinates to this complex. A strong, non-nucleophilic base (e.g., NaOtBu or K<sub>3</sub>PO<sub>4</sub>) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting, thereby increasing catalyst efficiency and reaction scope.[11]



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Caption: General workflow for Buchwald-Hartwig Amination.

### Representative Experimental Protocol (Buchwald-Hartwig Amination):

This protocol is a generalized procedure based on established Buchwald-Hartwig amination reactions and should be optimized for specific laboratory conditions.

- **Reaction Setup:** In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
- **Reagent Addition:** Add 3,4-dimethylaniline (1.2 eq.) and the aryl halide (e.g., bromobenzene, 1.0 eq.).
- **Solvent and Heating:** Add anhydrous toluene as the solvent. Seal the tube and heat the mixture in a preheated oil bath at 100 °C with stirring for 4-12 hours.
- **Monitoring:** Follow the reaction's progress by TLC or GC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure **3,4-Dimethyldiphenylamine**.

## Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized **3,4-Dimethyldiphenylamine** is paramount. A combination of spectroscopic techniques provides unambiguous structural verification. While a public database spectrum is not readily available, the expected spectral characteristics can be reliably predicted.

### Expected Spectroscopic Data:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (Ar-H): Multiple signals expected in the  $\delta$  6.5-7.5 ppm range. The protons on the unsubstituted phenyl ring will likely appear as a triplet and two doublets (or multiplets). The three protons on the dimethyl-substituted ring will appear as distinct signals (a doublet, a doublet of doublets, and a singlet or narrow doublet).
- Amine Proton (N-H): A broad singlet, typically in the  $\delta$  5.0-6.0 ppm range, which is exchangeable with  $D_2O$ .
- Methyl Protons ( $-CH_3$ ): Two distinct singlets, each integrating to 3H, expected in the  $\delta$  2.0-2.5 ppm range.
- $^{13}C$  NMR (Carbon Nuclear Magnetic Resonance):
  - Aromatic Carbons (Ar-C): Multiple signals in the  $\delta$  110-150 ppm region. The two carbons bearing the methyl groups and the two carbons bonded to the nitrogen will be key diagnostic signals.
  - Methyl Carbons ( $-CH_3$ ): Two signals in the aliphatic region, typically  $\delta$  15-25 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy):
  - N-H Stretch: A characteristic sharp to medium peak around  $3400\text{ cm}^{-1}$ .
  - C-H Stretches (Aromatic): Peaks just above  $3000\text{ cm}^{-1}$ .
  - C-H Stretches (Aliphatic): Peaks just below  $3000\text{ cm}^{-1}$ .
  - C=C Stretches (Aromatic): Several sharp peaks in the  $1500\text{-}1600\text{ cm}^{-1}$  region.
  - C-N Stretch: A peak in the  $1250\text{-}1350\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - The electron impact (EI) mass spectrum should show a molecular ion ( $M^+$ ) peak corresponding to the molecular weight of 197.28.

## Applications and Relevance in Drug Development

While **3,4-Dimethyldiphenylamine** is noted for its use as a building block in materials science, particularly for small molecule semiconductors, the broader diphenylamine scaffold is a well-recognized pharmacophore in drug discovery.

Diphenylamine derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.<sup>[5][13]</sup> The core structure serves as a versatile template for synthesizing more complex molecules with potential therapeutic applications. Although specific pharmacological studies on **3,4-Dimethyldiphenylamine** are not widely published, its structural similarity to other biologically active diarylamines suggests it could be a valuable starting point or library member for screening campaigns targeting various disease pathways. For drug development professionals, this compound represents an accessible intermediate that can be readily functionalized to explore structure-activity relationships (SAR) in novel chemical series.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **3,4-Dimethyldiphenylamine**.

- General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.<sup>[14]</sup>
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.<sup>[14]</sup>
- Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.<sup>[6]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

## Conclusion

**3,4-Dimethyldiphenylamine** is a valuable chemical entity with established utility and latent potential. Its synthesis is readily achievable through powerful, well-understood cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination. This guide provides the foundational knowledge and procedural framework necessary for researchers to synthesize, characterize, and utilize this compound effectively. While its primary applications

have been in materials science, its structural motif holds relevance for medicinal chemists and drug discovery teams exploring the chemical space of diarylamines.

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